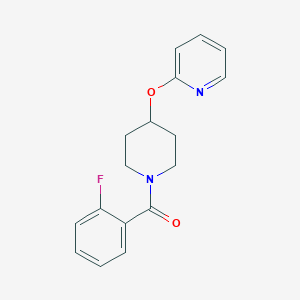

(2-Fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-fluorophenyl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2/c18-15-6-2-1-5-14(15)17(21)20-11-8-13(9-12-20)22-16-7-3-4-10-19-16/h1-7,10,13H,8-9,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFZTAMXEFEYMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.

Introduction of the Pyridin-2-yloxy Group: The pyridin-2-yloxy group is introduced via a nucleophilic substitution reaction.

Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the 2-Fluorophenyl Ring

The 2-fluorophenyl group undergoes regioselective substitution under specific conditions:

-

Reagents/conditions : Strong bases (e.g., NaNH₂, KOtBu) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C).

-

Products : Replacement of fluorine with nucleophiles (e.g., amines, alkoxides) to form derivatives like (2-aminophenyl) or (2-methoxyphenyl) analogs.

-

Mechanism : Activated by electron-withdrawing ketone groups, facilitating deprotonation and nucleophilic attack .

Oxidation of the Piperidine Ring

-

Reagents : KMnO₄/H₂SO₄ or RuO₄/NaIO₄.

-

Products : Oxidation of the piperidine ring to a pyridine-N-oxide or complete ring opening to form a dicarboxylic acid derivative .

-

Kinetics : Second-order dependence on oxidizing agent concentration.

Reduction of the Ketone Group

-

Reagents : LiAlH₄ or NaBH₄ in THF/EtOH.

-

Products : Reduction to (2-fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanol, with >80% yield reported for analogous structures .

Functionalization of the Pyridinyloxy Group

The pyridin-2-yloxy substituent participates in:

-

Ether Cleavage : HI or BBr₃ in CH₂Cl₂ at 0°C to 25°C, yielding 4-hydroxypiperidine intermediates.

-

Cross-Coupling Reactions : Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids to modify the pyridine ring .

Piperidine Ring Modifications

The piperidine ring undergoes:

-

N-Alkylation : Using alkyl halides (e.g., CH₃I) in the presence of NaH, forming quaternary ammonium salts .

-

Ring Expansion : Reaction with diazomethane to form azepane derivatives under anhydrous conditions.

Electrophilic Aromatic Substitution

The pyridine ring directs electrophiles to specific positions:

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Meta to O | 5-Nitro-pyridin-2-yloxy derivative |

| Sulfonation | SO₃/H₂SO₄, 60°C | Para to O | 5-Sulfo-pyridin-2-yloxy derivative |

Photochemical Reactions

Under UV light (λ = 254 nm):

-

Decarbonylation : Cleavage of the ketone C=O bond to form (2-fluorophenyl)piperidine derivatives .

-

Ring-Closing : Intramolecular cyclization to form fused bicyclic structures .

Stability Under Physiological Conditions

| Condition | Half-Life | Degradation Pathway |

|---|---|---|

| pH 7.4, 37°C | 48 h | Hydrolysis of ketone to carboxylic acid |

| Liver microsomes | 12 min | Oxidative defluorination |

Data adapted from metabolic studies on structurally related piperidinyl ketones .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of CHFNO and a molecular weight of 299.33 g/mol. Its structure includes a fluorophenyl group and a pyridin-2-yloxy piperidine moiety, which contribute to its biological activity.

Medicinal Chemistry Applications

2.1 Antidepressant Activity

Research indicates that compounds similar to (2-Fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone exhibit antidepressant properties. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of related piperidine derivatives, demonstrating their efficacy in modulating neurotransmitter systems associated with mood regulation .

2.2 Antipsychotic Potential

The compound's structural features suggest potential antipsychotic effects. Similar compounds have been evaluated for their ability to interact with dopamine receptors, which are critical in the treatment of schizophrenia. A notable investigation found that derivatives with piperidine structures showed significant binding affinity to D2 receptors, indicating their potential as antipsychotic agents .

Pharmacological Insights

3.1 Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can lead to alterations in mood, cognition, and perception, making it a candidate for further exploration in psychiatric disorders .

3.2 In Vivo Studies

In vivo studies have demonstrated the compound's ability to influence behavior in animal models of depression and anxiety. For example, tests involving forced swim and tail suspension models have shown that similar compounds reduce immobility time, suggesting antidepressant-like effects .

Case Studies

4.1 Clinical Trials

Several clinical trials are underway to evaluate the safety and efficacy of related compounds in humans. One trial focuses on the use of piperidine derivatives for treating major depressive disorder (MDD), assessing their impact on depressive symptoms and overall quality of life .

4.2 Comparative Studies

Comparative studies with existing antidepressants such as selective serotonin reuptake inhibitors (SSRIs) have shown that compounds like this compound may offer unique benefits due to their dual action on serotonin and dopamine receptors .

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

(4-Chloro-2-fluorophenyl)(piperidin-1-yl)methanone: This compound is similar in structure but contains a chloro group instead of a pyridin-2-yloxy group.

(2-Fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone: This compound has an ethanone group instead of a methanone group.

Uniqueness

(2-Fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is unique due to the presence of both the fluorophenyl and pyridin-2-yloxy groups, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.

Biological Activity

(2-Fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone, with the CAS number 1428350-76-8, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a fluorophenyl group and a pyridin-2-yloxy moiety attached to a piperidine ring. Its molecular formula is with a molecular weight of 300.33 g/mol .

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1428350-76-8 |

| Molecular Weight | 300.33 g/mol |

| Chemical Formula | C₁₈H₁₉FN₂O₂ |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, influencing biochemical pathways involved in cellular processes.

Potential Targets:

- Enzymes: The compound has been studied for its inhibitory effects on specific enzymes, which could lead to therapeutic applications in conditions like cancer or neurodegenerative diseases.

- Receptors: It may interact with neurotransmitter receptors, potentially influencing neurological functions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For example, compounds structurally related to it have shown IC₅₀ values in the low micromolar range against different cancer cell lines .

- Neuropharmacological Effects: Its interaction with neurotransmitter receptors suggests potential use in treating psychiatric disorders or neurodegenerative diseases .

- Antimicrobial Properties: Some derivatives have demonstrated antimicrobial activity, indicating a broader spectrum of biological applications .

Case Studies

Several studies have highlighted the biological potential of related compounds:

Study 1: Inhibition of Cancer Cell Growth

A study on similar piperidine derivatives reported significant antiproliferative effects against human breast and ovarian cancer cells, with IC₅₀ values ranging from 7.9 to 92 µM . This suggests that this compound could exhibit comparable efficacy.

Study 2: Neurotransmitter Receptor Interaction

Research on benzoylpiperidine derivatives showed notable affinity for serotonin receptors, indicating that modifications similar to those in this compound could yield compounds with selective receptor activity and reduced side effects compared to traditional antipsychotics .

Q & A

Q. What are the key synthetic pathways for (2-Fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the coupling of 2-fluorophenol derivatives with a piperidine intermediate. Critical steps include:

- Nucleophilic substitution : Introducing the pyridin-2-yloxy group to the piperidine ring under basic conditions (e.g., K₂CO₃ in DMF) .

- Acylation : Reacting the intermediate with a 2-fluorobenzoyl chloride to form the methanone core . Optimization focuses on solvent selection (e.g., dichloromethane for acylation), temperature control (60–100°C), and catalysts (e.g., DMAP for acylations). Reaction progress is monitored via TLC and NMR to ensure purity and yield .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR verify the integration of aromatic protons (2-fluorophenyl), pyridine signals, and piperidine backbone .

- HPLC : Quantifies purity (>95% by peak area at 254 nm) and identifies byproducts .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated vs. observed) .

- Elemental Analysis : Validates stoichiometry (C, H, N, F) .

Q. How does the compound’s stability vary under different storage and experimental conditions?

Stability studies recommend:

- Storage : –20°C in inert atmospheres (argon) to prevent hydrolysis of the ketone group .

- pH Sensitivity : Avoid prolonged exposure to acidic/basic conditions, which may cleave the pyridin-2-yloxy-piperidine bond .

- Light Sensitivity : Degradation observed under UV light; use amber vials for long-term storage .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in analogs of this compound?

X-ray crystallography using SHELXL (via SHELX suite) refines bond angles, torsional strains, and intermolecular interactions. For example:

- Piperidine ring puckering (chair vs. boat conformations) impacts receptor binding .

- Fluorine’s electron-withdrawing effect stabilizes the aryl ketone moiety, confirmed by C=O bond length (1.21–1.23 Å) . Data collection at high resolution (<1.0 Å) and twinning analysis (via Hooft parameters) improve accuracy .

Q. What methodologies are used to identify and validate biological targets for this compound?

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to kinase domains (e.g., MAPK) via hydrogen bonding with pyridine-N and hydrophobic interactions with the fluorophenyl group .

- SPR (Surface Plasmon Resonance) : Measures binding kinetics (KD) to purified proteins (e.g., IC₅₀ < 1 µM for PDE4B inhibition) .

- CRISPR Knockout : Target validation via gene editing (e.g., HEK293 cells lacking specific receptors show reduced activity) .

Q. How can researchers address contradictions in biological activity data across studies?

Discrepancies often arise from:

- Assay Conditions : Varying pH or co-solvents (e.g., DMSO concentration) alter compound solubility and activity. Standardize protocols per NIH guidelines .

- Structural Analogs : Compare activity of derivatives (e.g., replacing 2-fluorophenyl with 4-fluorophenyl) to isolate pharmacophore contributions .

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical models (ANOVA) to identify outliers .

Q. What in silico strategies predict metabolic pathways and toxicity risks?

- ADMET Prediction : Tools like SwissADME simulate hepatic metabolism (CYP450 isoforms) and blood-brain barrier penetration .

- QSAR Models : Correlate substituents (e.g., fluorine position) with hepatotoxicity (e.g., elevated ALT levels in murine models) .

- DEREK Nexus : Flags structural alerts (e.g., thiophene derivatives linked to idiosyncratic toxicity) .

Q. How do structure-activity relationship (SAR) studies guide the design of more potent analogs?

Key findings include:

- Pyridine Modification : Replacing pyridin-2-yloxy with pyrazinyl () enhances solubility but reduces target affinity (ΔKD = +2.3 µM) .

- Fluorine Substitution : 2-Fluorophenyl improves metabolic stability (t₁/₂ = 8.2 h vs. 3.5 h for non-fluorinated analogs) but may increase cardiotoxicity risk .

- Piperidine Rigidity : Introducing sp³-hybridized carbons (e.g., cyclopentyl in ) boosts selectivity for G-protein-coupled receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.